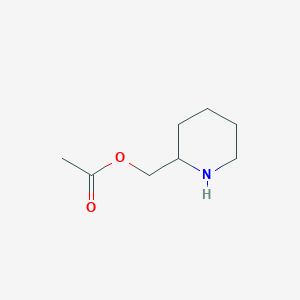

Piperidin-2-ylmethylacetate

Description

BenchChem offers high-quality Piperidin-2-ylmethylacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Piperidin-2-ylmethylacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H15NO2 |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

piperidin-2-ylmethyl acetate |

InChI |

InChI=1S/C8H15NO2/c1-7(10)11-6-8-4-2-3-5-9-8/h8-9H,2-6H2,1H3 |

InChI Key |

MGJCDJNDAADYEF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCC1CCCCN1 |

Origin of Product |

United States |

Foundational & Exploratory

Spectroscopic Profile of Piperidin-2-ylmethyl Acetate: A Technical Guide

This technical guide provides a comprehensive overview of the predicted spectroscopic data for piperidin-2-ylmethyl acetate, a valuable building block in medicinal chemistry and drug development. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition. This guide is intended for researchers, scientists, and professionals in the field of drug development to aid in the identification and characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for piperidin-2-ylmethyl acetate. These predictions are based on the analysis of spectroscopic data for structurally related compounds, including piperidine and various acetate esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for Piperidin-2-ylmethyl Acetate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.1 - 4.3 | m | 2H | -CH₂-O- |

| ~3.0 - 3.2 | m | 1H | N-CH- |

| ~2.8 - 3.0 | m | 2H | -CH₂-N- (axial & equatorial) |

| 2.05 | s | 3H | -C(O)-CH₃ |

| ~1.8 (NH) | br s | 1H | N-H |

| ~1.3 - 1.7 | m | 6H | Piperidine ring protons |

Table 2: Predicted ¹³C NMR Data for Piperidin-2-ylmethyl Acetate

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~171 | Quaternary (C=O) | Acetate carbonyl |

| ~68 | Methylene (-CH₂-) | -CH₂-O- |

| ~55 | Methine (-CH-) | Piperidine C2 |

| ~46 | Methylene (-CH₂-) | Piperidine C6 |

| ~26 | Methylene (-CH₂-) | Piperidine C3 |

| ~24 | Methylene (-CH₂-) | Piperidine C5 |

| ~21 | Methyl (-CH₃) | Acetate methyl |

| ~20 | Methylene (-CH₂-) | Piperidine C4 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for Piperidin-2-ylmethyl Acetate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium, Broad | N-H stretch |

| 2940 - 2860 | Strong | C-H stretch (aliphatic) |

| 1740 | Strong | C=O stretch (ester) |

| 1240 | Strong | C-O stretch (ester) |

| 1170 | Medium | C-N stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for Piperidin-2-ylmethyl Acetate

| m/z | Predicted Fragment |

| 157 | [M]⁺ (Molecular Ion) |

| 114 | [M - CH₃CO]⁺ |

| 98 | [M - CH₃CO₂H]⁺ |

| 84 | [Piperidine ring fragment]⁺ |

| 43 | [CH₃CO]⁺ (Base Peak) |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a small organic molecule such as piperidin-2-ylmethyl acetate.

¹H and ¹³C NMR Spectroscopy

A sample of the compound (5-25 mg for ¹H, 50-100 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1] The spectrum is acquired on a 400 MHz (or higher) NMR spectrometer. For ¹H NMR, the spectral width is typically set from 0 to 12 ppm, and a sufficient number of scans (e.g., 8-16) are averaged to obtain a good signal-to-noise ratio.[2] For ¹³C NMR, the spectral width is typically 0 to 220 ppm, and a larger number of scans (e.g., 128 or more) are required due to the low natural abundance of the ¹³C isotope.[2][3] Proton decoupling is used to simplify the ¹³C spectrum to single lines for each unique carbon atom.[3] Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.[4] For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[5] For a solid sample, a KBr pellet is prepared by grinding a small amount of the solid with dry KBr powder and pressing the mixture into a transparent disk.[5] Alternatively, a Nujol mull can be prepared by grinding the solid with a few drops of Nujol (mineral oil) and placing the resulting paste between salt plates.[5] The spectrum is typically recorded from 4000 to 400 cm⁻¹.[6]

Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV).[7] This causes the molecule to ionize and fragment. The resulting positively charged ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).[7] A detector then records the abundance of each ion. For more accurate mass measurements, which can help in determining the elemental composition, high-resolution mass spectrometry (HRMS) can be employed.[8]

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the chemical structure with a plausible fragmentation pattern for piperidin-2-ylmethyl acetate.

Caption: A flowchart illustrating the general workflow for spectroscopic analysis of a chemical compound.

Caption: Chemical structure and predicted mass spectrometry fragmentation of piperidin-2-ylmethyl acetate.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. uwyo.edu [uwyo.edu]

- 3. nmr.ceitec.cz [nmr.ceitec.cz]

- 4. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. rsc.org [rsc.org]

piperidin-2-ylmethylacetate CAS number and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Piperidin-2-yl)methyl acetate is a substituted piperidine derivative. The piperidine ring is a prevalent scaffold in medicinal chemistry, found in numerous pharmaceuticals and biologically active compounds. This document provides a technical overview of (piperidin-2-yl)methyl acetate, including its chemical identity, a proposed synthetic route, and relevant data for its hydrochloride salt. Due to the limited availability of public data specifically for (piperidin-2-yl)methyl acetate, some information presented herein is based on closely related analogs and precursor molecules.

Chemical Identity

| Property | Value | Source |

| IUPAC Name | (Piperidin-2-yl)methyl acetate | - |

| CAS Number (Hydrochloride Salt) | 1423027-74-0 | [1] |

| Molecular Formula (Hydrochloride Salt) | C8H16ClNO2 | [1] |

| Molecular Weight (Hydrochloride Salt) | 193.67 g/mol | [1] |

Proposed Synthesis

Step 1: N-Protection of Piperidin-2-ylmethanol

The secondary amine of the piperidine ring is a reactive nucleophile. To selectively perform the esterification on the hydroxyl group, the nitrogen atom must first be protected. A common protecting group for amines is the benzyloxycarbonyl (Cbz) group.

Step 2: Esterification and Deprotection

Following protection, the hydroxyl group can be acetylated using acetyl chloride or acetic anhydride. The final step involves the removal of the N-protecting group, typically through catalytic hydrogenation, to yield the desired (piperidin-2-yl)methyl acetate. The product can then be converted to its hydrochloride salt for improved stability and handling.

Below is a diagram illustrating the proposed synthetic workflow.

Experimental Protocols (Hypothetical)

The following are hypothetical experimental protocols based on general laboratory procedures for the reactions described above.

Step 1: Synthesis of N-Cbz-piperidin-2-ylmethanol

-

Dissolve piperidin-2-ylmethanol in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Add a base, such as triethylamine or pyridine, to the solution.

-

Slowly add benzyl chloroformate (Cbz-Cl) dropwise while maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of N-Cbz-(piperidin-2-yl)methyl acetate

-

Dissolve N-Cbz-piperidin-2-ylmethanol in DCM in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Add a base, such as triethylamine.

-

Slowly add acetyl chloride dropwise.

-

Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

-

Work up the reaction as described in Step 1.

-

Purify the product by column chromatography.

Step 3: Synthesis of (Piperidin-2-yl)methyl acetate hydrochloride

-

Dissolve N-Cbz-(piperidin-2-yl)methyl acetate in a solvent such as methanol or ethanol.

-

Add a palladium on carbon (Pd/C) catalyst.

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the free base of (piperidin-2-yl)methyl acetate.

-

Dissolve the free base in a minimal amount of a suitable solvent (e.g., diethyl ether) and add a solution of HCl in ether to precipitate the hydrochloride salt.

-

Collect the solid by filtration, wash with cold ether, and dry under vacuum.

Biological Activity and Applications

Specific biological activity data for (piperidin-2-yl)methyl acetate is not widely reported. However, the piperidine scaffold is a key feature in many neuroactive compounds. For instance, the structurally related compound methylphenidate (methyl phenyl(piperidin-2-yl)acetate) is a well-known central nervous system stimulant used in the treatment of ADHD. It acts as a norepinephrine-dopamine reuptake inhibitor. Given the structural similarities, it is plausible that (piperidin-2-yl)methyl acetate could exhibit some form of biological activity, though this would require experimental validation. The general class of piperidine derivatives has been explored for a wide range of pharmacological applications, including as anticancer and antimicrobial agents.[2][3]

Conclusion

(Piperidin-2-yl)methyl acetate is a chemical entity with limited publicly available data. This guide provides its known chemical identifiers and a proposed synthetic pathway based on established chemical principles. Researchers and drug development professionals interested in this compound or its analogs would need to undertake experimental synthesis and characterization to fully elucidate its properties and potential applications. The provided hypothetical protocols offer a starting point for such investigations.

References

An In-depth Technical Guide to the Solubility and Stability of Piperidin-2-ylmethylacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of piperidin-2-ylmethylacetate, with a specific focus on its solubility and stability. As a compound of interest in pharmaceutical research, understanding these parameters is critical for formulation development, analytical method development, and ensuring therapeutic efficacy and safety. This document outlines detailed experimental protocols for determining solubility and stability, presents illustrative data in structured tables, and visualizes key processes through logical diagrams. The information herein is intended to serve as a foundational resource for researchers and drug development professionals working with piperidin-2-ylmethylacetate and structurally related compounds.

Introduction

Piperidin-2-ylmethylacetate is a piperidine derivative with potential applications in the pharmaceutical industry. The piperidine moiety is a common scaffold in many biologically active compounds. The presence of an ester functional group and a basic nitrogen atom in piperidin-2-ylmethylacetate suggests specific physicochemical properties that will influence its behavior in various environments. Accurate characterization of its solubility and stability is a prerequisite for advancing this molecule through the drug development pipeline.

This guide will delve into the theoretical and practical aspects of these properties, offering a framework for their systematic evaluation.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and the feasibility of developing parenteral formulations. Piperidin-2-ylmethylacetate is expected to be supplied as a hydrochloride salt to enhance its aqueous solubility. The solubility of this compound is influenced by the pH of the medium, the nature of the solvent, and the temperature.

Illustrative Aqueous and Solvent Solubility

The following table summarizes the expected solubility profile of piperidin-2-ylmethylacetate hydrochloride in various aqueous and organic solvents. This data is illustrative and based on the known properties of similar small molecule hydrochloride salts, such as methylphenidate hydrochloride.[1][2][3]

| Solvent/Medium | Temperature (°C) | Expected Solubility (mg/mL) |

| Purified Water | 25 | > 100 (Freely Soluble)[1][3] |

| 0.1 N HCl (pH 1.2) | 37 | > 100[2] |

| Phosphate Buffer (pH 6.8) | 37 | > 50[2] |

| Ethanol (96%) | 25 | 10 - 30 (Soluble)[1] |

| Methanol | 25 | > 100 (Freely Soluble)[3] |

| Dichloromethane | 25 | 1 - 10 (Slightly Soluble)[1] |

| Acetone | 25 | 1 - 10 (Slightly Soluble)[3] |

This data is illustrative and intended for guidance. Actual solubility should be determined experimentally.

Stability Profile

The chemical stability of piperidin-2-ylmethylacetate is paramount for ensuring that the drug product maintains its potency and safety profile throughout its shelf life. The primary degradation pathway for this molecule is expected to be the hydrolysis of the ester linkage, which can be catalyzed by both acidic and basic conditions.[4] Other potential degradation routes include oxidation and photolysis.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods. The following table provides illustrative data on the expected degradation of piperidin-2-ylmethylacetate under various stress conditions, based on studies of the analogous compound, methylphenidate.[5][6][7]

| Stress Condition | Time | Temperature (°C) | % Degradation (Illustrative) | Major Degradation Product |

| 0.1 N HCl | 24 hours | 60 | < 5% | Piperidin-2-ylmethanol |

| 0.1 N NaOH | 8 hours | 40 | 15 - 25% | Piperidin-2-ylmethanol |

| 3% H₂O₂ | 24 hours | 25 | < 10% | N-oxide derivative |

| Heat | 48 hours | 80 | < 5% | - |

| Light (ICH Q1B) | 1.2 million lux hours | 25 | < 5% | - |

This data is illustrative. The actual extent of degradation and the nature of the degradation products must be confirmed through experimental studies.

Experimental Protocols

Solubility Determination

This high-throughput method is suitable for early-stage drug discovery to obtain an initial estimate of solubility.

Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of piperidin-2-ylmethylacetate hydrochloride in dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

-

Addition of Aqueous Buffer: Add a fixed volume of phosphate-buffered saline (PBS, pH 7.4) to each well.

-

Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer. The lowest concentration at which precipitation is observed is reported as the kinetic solubility.

This method determines the true equilibrium solubility and is crucial for later-stage development.

Protocol:

-

Suspension Preparation: Add an excess amount of solid piperidin-2-ylmethylacetate hydrochloride to a series of vials containing different aqueous buffers (e.g., 0.1 N HCl, phosphate buffers at pH 4.5, 6.8, and 7.4) and organic solvents.

-

Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

Sample Collection and Preparation: Withdraw an aliquot from each vial and filter it through a 0.45 µm filter to remove undissolved solids.

-

Quantification: Dilute the filtrate with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method.

Stability Indicating Method and Forced Degradation

A stability-indicating HPLC method is required to separate the intact drug from its potential degradation products.

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Trifluoroacetic acid in Water

-

Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

-

Gradient: 5% to 95% B over 20 minutes

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 210 nm

-

Column Temperature: 30°C

-

Sample Preparation: Prepare solutions of piperidin-2-ylmethylacetate hydrochloride (e.g., 1 mg/mL) in the respective stressor solutions (0.1 N HCl, 0.1 N NaOH, 3% H₂O₂, and purified water for thermal and photolytic stress).

-

Stress Conditions:

-

Acidic and Basic Hydrolysis: Incubate the solutions at elevated temperatures (e.g., 60°C) for a defined period.

-

Oxidation: Store the solution at room temperature.

-

Thermal Degradation: Store the solution in a temperature-controlled oven.

-

Photolytic Degradation: Expose the solution to light according to ICH Q1B guidelines.

-

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by the stability-indicating HPLC method.

-

Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the parent drug peak in the stressed samples to ensure no co-eluting degradants.

Plausible Degradation Pathway

The most probable degradation pathway for piperidin-2-ylmethylacetate under hydrolytic conditions (acidic or basic) is the cleavage of the ester bond to yield piperidin-2-ylmethanol and acetic acid.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of piperidin-2-ylmethylacetate. The illustrative data and detailed experimental protocols offer a robust framework for the systematic characterization of this compound. It is imperative that the illustrative data presented herein is superseded by rigorous experimental evaluation to ensure the development of a safe, effective, and stable pharmaceutical product. The methodologies and diagrams provided are intended to guide researchers in designing and executing these critical studies.

References

- 1. Methylphenidate hydrochloride | 298-59-9 [chemicalbook.com]

- 2. Methylphenidate Fast Dissolving Films: Development, Optimization Using Simplex Centroid Design and In Vitro Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. METHYLPHENIDATE HYDROCHLORIDE USP - PCCA [pccarx.com]

- 4. Degradation kinetics | PPTX [slideshare.net]

- 5. Stability of Methylphenidate under Various pH Conditions in the Presence or Absence of Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to Piperidin-2-ylmethyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperidin-2-ylmethyl acetate, also known as 2-acetoxymethylpiperidine, is a piperidine derivative with potential applications in medicinal chemistry and drug development. While specific historical and extensive biological data for this compound are not widely documented in publicly available literature, its structural relationship to a class of neurologically active compounds suggests its potential for further investigation. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and potential biological significance based on analogous structures. Detailed experimental protocols for its synthesis are presented, along with a discussion of potential signaling pathways it may modulate.

Introduction

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active natural products.[1] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as a versatile scaffold for introducing diverse functionalities to interact with biological targets.[1] This guide focuses on a specific derivative, piperidin-2-ylmethyl acetate, providing a detailed technical resource for researchers interested in its synthesis and potential pharmacological evaluation.

While the specific discovery and developmental history of piperidin-2-ylmethyl acetate are not well-documented in the scientific literature, its existence is confirmed through its availability from chemical suppliers as the hydrochloride salt (CAS number 1423027-74-0).[2][3] The primary route to its synthesis involves the acetylation of the commercially available precursor, 2-(hydroxymethyl)piperidine.

Physicochemical Properties

A summary of the key physicochemical properties of piperidin-2-ylmethyl acetate hydrochloride is presented in Table 1.

| Property | Value | Source |

| CAS Number | 1423027-74-0 | [2][3] |

| Molecular Formula | C₈H₁₆ClNO₂ | [3] |

| Molecular Weight | 193.67 g/mol | [3] |

| Appearance | Not specified (likely a solid) | - |

| Purity | Min. 95% (as supplied by some vendors) | [3] |

Synthesis of Piperidin-2-ylmethyl Acetate

The synthesis of piperidin-2-ylmethyl acetate is achieved through the acetylation of 2-(hydroxymethyl)piperidine. A standard and effective method for this transformation is the use of acetic anhydride in the presence of a base, such as pyridine, which also serves as the solvent.

Experimental Protocol: Acetylation of 2-(Hydroxymethyl)piperidine

This protocol is based on well-established procedures for the acetylation of alcohols.[4][5]

Materials:

-

2-(Hydroxymethyl)piperidine

-

Acetic anhydride (Ac₂O)

-

Anhydrous pyridine

-

Toluene

-

Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-(hydroxymethyl)piperidine (1.0 equivalent) in anhydrous pyridine (5-10 mL per mmol of the starting material).

-

Addition of Acetylating Agent: Cool the solution to 0 °C using an ice bath. To this stirred solution, add acetic anhydride (1.5-2.0 equivalents per hydroxyl group) dropwise.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Work-up: a. Quench the reaction by the slow addition of methanol. b. Remove the pyridine and other volatile components by co-evaporation with toluene under reduced pressure. c. Dissolve the residue in dichloromethane or ethyl acetate. d. Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine. e. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to obtain pure piperidin-2-ylmethyl acetate.

Formation of the Hydrochloride Salt:

To prepare the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent, until precipitation is complete. The resulting solid can be collected by filtration, washed with cold solvent, and dried under vacuum.

Synthesis Workflow

Potential Biological Activity and Signaling Pathways

While no specific biological data for piperidin-2-ylmethyl acetate has been found in the reviewed literature, the activity of structurally similar compounds provides a basis for predicting its potential pharmacological profile.

A closely related compound, (R)-methyl 2-(piperidin-2-yl)acetate hydrochloride, is known to be an inhibitor of the dopamine transporter (DAT) with an IC₅₀ of 12 nM, which is comparable to that of methylphenidate (Ritalin), a well-known central nervous system stimulant used to treat ADHD.[6] This suggests that piperidin-2-ylmethyl acetate could also interact with monoamine transporters, such as DAT, the norepinephrine transporter (NET), and the serotonin transporter (SERT).

Postulated Signaling Pathway: Dopamine Transporter Inhibition

Inhibition of the dopamine transporter by a ligand like piperidin-2-ylmethyl acetate would lead to an increase in the extracellular concentration of dopamine in the synaptic cleft. This enhancement of dopaminergic neurotransmission could have various downstream effects on neuronal signaling and behavior.

Other Potential Biological Activities

The piperidine nucleus is a versatile scaffold found in drugs with a wide range of therapeutic applications, including anticancer, antimicrobial, and analgesic properties.[7] Therefore, it is plausible that piperidin-2-ylmethyl acetate could exhibit other biological activities beyond monoamine transporter inhibition. Further screening and pharmacological studies are necessary to elucidate its full biological profile.

Conclusion

Piperidin-2-ylmethyl acetate is a readily synthesizable piperidine derivative with a confirmed chemical identity. While its specific history and biological functions are not yet detailed in the scientific literature, its structural similarity to known dopamine reuptake inhibitors suggests it as a compound of interest for neuropharmacological research. The provided synthesis protocol offers a clear pathway for its preparation, enabling further investigation into its potential therapeutic applications. This guide serves as a foundational resource for researchers embarking on the study of this and related piperidine compounds.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cymitquimica.com [cymitquimica.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. (R)-methyl 2-(piperidin-2-yl)acetate HCl (144239-68-9) for sale [vulcanchem.com]

- 7. Journal of Clinical Medicine of Kazakhstan [clinmedkaz.org]

The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a titan in the landscape of medicinal chemistry. Its prevalence in a vast array of FDA-approved drugs and clinical candidates is a testament to its remarkable versatility as a pharmacophore and a structural building block.[1][2][3][4] This guide provides a comprehensive technical overview of the role of piperidine derivatives in medicinal chemistry, with a focus on their synthesis, therapeutic applications, and the underlying mechanisms of action.

Therapeutic Applications of Piperidine Derivatives

Piperidine derivatives have demonstrated significant therapeutic potential across a wide spectrum of diseases, owing to their ability to interact with a diverse range of biological targets.[2][5][6] Key therapeutic areas where piperidine-containing compounds have made a substantial impact include oncology, neurodegenerative diseases, infectious diseases, and pain management.

Anticancer Activity

The piperidine moiety is a common feature in numerous anticancer agents.[7][8] These compounds exert their effects through various mechanisms, including the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the STAT-3, NF-κB, and PI3K/Akt pathways.[7][8]

Table 1: Anticancer Activity of Representative Piperidine Derivatives

| Compound/Drug Name | Cancer Type | Mechanism of Action | IC50 (µM) | Reference |

| Ruxolitinib | Myelofibrosis, Polycythemia Vera | JAK1/JAK2 inhibitor | 0.002-0.003 | --INVALID-LINK-- |

| Ibrutinib | Chronic Lymphocytic Leukemia | Bruton's tyrosine kinase (BTK) inhibitor | 0.0005 | --INVALID-LINK-- |

| Pipobroman | Polycythemia Vera | Alkylating agent | - | --INVALID-LINK-- |

| CLEFMA | Lung Adenocarcinoma | Induces oxidative stress | ~5 | --INVALID-LINK-- |

The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Several piperidine derivatives have been developed to target key components of this pathway.

Neurodegenerative Diseases

Piperidine-based compounds have shown significant promise in the treatment of neurodegenerative disorders, particularly Alzheimer's disease.[2] A primary strategy involves the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, leading to improved cognitive function.

Table 2: Acetylcholinesterase Inhibitory Activity of Piperidine Derivatives

| Compound | Target | IC50 (nM) | Reference |

| Donepezil | Acetylcholinesterase | 5.7 | --INVALID-LINK-- |

| Compound 21 | Acetylcholinesterase | 0.56 | --INVALID-LINK-- |

| 1-Benzyl-4-(2-(N-benzoylamino)ethyl)piperidine derivative | Acetylcholinesterase | 13 | --INVALID-LINK-- |

Infectious Diseases

The piperidine scaffold is a valuable component in the development of antimicrobial agents.[5][6] Derivatives have been synthesized that exhibit activity against a range of bacterial and fungal pathogens.

Table 3: Antimicrobial Activity of Piperidine Derivatives

| Compound | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| (E)-ethyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)acrylate | Staphylococcus aureus | 18 | 125 | --INVALID-LINK-- |

| (E)-ethyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)acrylate | Escherichia coli | 15 | 250 | --INVALID-LINK-- |

| Piperidine-based Sulfobetaine | Staphylococcus aureus | - | 15.6 | --INVALID-LINK-- |

Analgesic Activity

Piperidine is a core structural element in many potent analgesics, most notably the fentanyl class of opioids.[9] These compounds primarily exert their effects by acting as agonists at the µ-opioid receptor.

Table 4: Analgesic Activity of Piperidine Derivatives

| Compound | Analgesic Test | Dose | % Analgesia / Latency (s) | Reference |

| Fentanyl | Tail-flick | 0.02 mg/kg | 100% | --INVALID-LINK-- |

| HN58 | Writhing test | 10 mg/kg | 100% | --INVALID-LINK-- |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the review.

Synthesis of Piperidine Derivatives

This three-step synthesis is a versatile method for preparing various piperidine derivatives.

Step 1: Synthesis of 3-(4-Hydroxyphenyl)-(E)-ethyl propenoate. [10][11] To a solution of (Ethoxycarbonylmethylene)triphenylphosphorane (10.45 g, 30 mmol) in deionized water (60 mL) in a 100 mL round-bottom flask, 4-hydroxybenzaldehyde (2.44 g, 20 mmol) is slowly added. The mixture is stirred at room temperature for 5 minutes and then heated to 80-90 °C for 2 hours with continuous stirring. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.[10][11]

Step 2: Synthesis of (E)-ethyl 3-(4-(2-bromoethoxy)phenyl)acrylate. [10][11] The product from Step 1 is dissolved in DMF, and potassium hydroxide is added. The mixture is stirred for 30 minutes, followed by the addition of 1,2-dibromoethane. The reaction is stirred at room temperature for 12 hours. The mixture is then poured into water and extracted with ethyl acetate. The organic layer is washed, dried, and concentrated to give the O-alkylated product.[10][11]

Step 3: Synthesis of (E)-ethyl 3-(p-(2-(piperidin-1-yl) ethoxy) phenyl) acrylate. [10][11] To a solution of piperidine (2.55 g, 30 mmol) in ethanol (250 mL), the bromo-ester from Step 2 (4.488 g, 15 mmol) is added, followed by potassium carbonate and a catalytic amount of potassium iodide. The mixture is refluxed for 8 hours. After cooling, the solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is dried and concentrated, and the final product is purified by column chromatography.[10][11]

Biological Evaluation

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The piperidine derivatives are dissolved in DMSO and diluted to various concentrations in cell culture medium. The cells are then treated with these concentrations for 48-72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37 °C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

This method assesses the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth on an agar plate.

Protocol:

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared and spread evenly onto the surface of a Mueller-Hinton agar plate.

-

Disc Application: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the piperidine derivative.

-

Incubation: The discs are placed on the inoculated agar surface, and the plate is incubated at 37 °C for 24 hours for bacteria or 28 °C for 48-72 hours for fungi.

-

Zone of Inhibition Measurement: The diameter of the clear zone around each disc, where microbial growth is inhibited, is measured in millimeters.

The hot plate test is a method used to evaluate the analgesic properties of drugs in rodents by measuring their response to a thermal stimulus.[1][6][7][12][13]

Protocol:

-

Apparatus: A hot plate analgesiometer with the surface temperature maintained at 55 ± 0.5 °C.

-

Acclimatization: Animals (mice or rats) are acclimatized to the testing room for at least 30 minutes before the experiment.

-

Baseline Latency: Each animal is placed on the hot plate, and the time taken to elicit a nociceptive response (paw licking or jumping) is recorded as the baseline latency. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

-

Drug Administration: The piperidine derivative or a control vehicle is administered to the animals (e.g., intraperitoneally).

-

Post-treatment Latency: The latency to the nociceptive response is measured again at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).

-

Data Analysis: The percentage of maximal possible effect (%MPE) is calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Conclusion

The piperidine scaffold continues to be a highly privileged and versatile motif in medicinal chemistry. Its favorable physicochemical properties and synthetic tractability have enabled the development of a multitude of drugs and clinical candidates targeting a wide range of diseases. The ongoing exploration of novel synthetic methodologies and a deeper understanding of the molecular mechanisms of action of piperidine derivatives will undoubtedly lead to the discovery of new and improved therapeutic agents in the future. This guide serves as a foundational resource for researchers dedicated to harnessing the full potential of this remarkable heterocyclic system.

References

- 1. researchgate.net [researchgate.net]

- 2. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. farm.ucl.ac.be [farm.ucl.ac.be]

- 4. Formalin induced Rodent Inflammatory Pain Model - Creative Biolabs [creative-biolabs.com]

- 5. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]

- 6. maze.conductscience.com [maze.conductscience.com]

- 7. Hot plate analgesiometer | PPTX [slideshare.net]

- 8. mesoscale.com [mesoscale.com]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. biointerfaceresearch.com [biointerfaceresearch.com]

- 12. Hot plate test - Wikipedia [en.wikipedia.org]

- 13. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of piperidine-based compounds

An In-depth Technical Guide to the Physical and Chemical Properties of Piperidine-Based Compounds

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1][2] This six-membered heterocyclic amine is a cornerstone in medicinal chemistry, offering a versatile framework for the design of novel therapeutics.[3] Understanding the fundamental physical and chemical properties of piperidine and its derivatives is paramount for researchers, scientists, and drug development professionals in optimizing drug design, synthesis, and formulation. This technical guide provides a comprehensive overview of these properties, complete with experimental protocols and visual diagrams to elucidate key concepts.

Core Physical and Chemical Properties of Piperidine

Piperidine, with the chemical formula C5H11N, is a colorless liquid with a characteristic amine-like, peppery odor.[4][5] It is a strong base and is miscible with water and most organic solvents.[6][7][8][9]

Physical Properties of Piperidine

The key physical properties of piperidine are summarized in the table below. These values are crucial for its application as a solvent, reagent, and building block in organic synthesis.

| Property | Value | References |

| Molecular Formula | C5H11N | [5][10] |

| Molar Mass | 85.15 g/mol | [5][10] |

| Appearance | Colorless liquid | [4][10] |

| Odor | Ammoniacal, pepper-like | [4][5] |

| Melting Point | -9 °C to -7 °C (16 °F to 19 °F) | [4][10][11] |

| Boiling Point | 106 °C (223 °F) | [4][10][11] |

| Density | 0.862 g/mL at 20 °C | [10][11] |

| Solubility | Miscible with water, ethanol, ether, chloroform | [7][8][9][10] |

| pKa of Conjugate Acid | 11.12 - 11.22 | [4][5][10] |

| Vapor Pressure | 23 mmHg at 20 °C | [11] |

| Flash Point | 16 °C (61 °F) | [11] |

Chemical Properties and Reactivity

Piperidine's chemical behavior is dominated by the lone pair of electrons on the nitrogen atom, which imparts both basicity and nucleophilicity.

-

Basicity: Piperidine is a significantly stronger base than its aromatic counterpart, pyridine. This is because the nitrogen lone pair in piperidine occupies an sp3-hybridized orbital, making it more available for protonation compared to the sp2-hybridized orbital in pyridine.[12]

-

Nucleophilicity: The nitrogen atom in piperidine is a potent nucleophile, readily participating in reactions such as N-alkylation and N-acylation.[5]

-

Enamine Formation: Piperidine is widely used to convert ketones and aldehydes into enamines, which are versatile intermediates in organic synthesis, notably in the Stork enamine alkylation reaction.[5][10]

-

Conformation: Similar to cyclohexane, piperidine adopts a chair conformation to minimize steric strain. The two chair conformations, with the N-H bond in either an axial or equatorial position, can interconvert. The equatorial conformation is generally more stable.[10]

Properties of Piperidine-Based Compounds in Pharmaceuticals

The piperidine ring is a privileged structure in drug discovery, present in numerous approved drugs across various therapeutic areas.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations allow for potent and selective interactions with biological targets.

| Drug | Therapeutic Class | Relevant Properties/Notes |

| Donepezil | Acetylcholinesterase inhibitor (Alzheimer's disease) | The benzyl-piperidine group binds to the catalytic site of acetylcholinesterase.[2] |

| Methylphenidate | Stimulant (ADHD) | A well-known piperidine derivative.[10] |

| Fentanyl | Opioid analgesic | A potent synthetic opioid with a phenylpiperidine core structure.[13] |

| Haloperidol | Antipsychotic | A butyrophenone derivative containing a piperidine ring.[7] |

| Minoxidil | Vasodilator (hair loss treatment) | A piperidine derivative that also has antihypertensive effects.[10] |

| Risperidone | Antipsychotic | Contains a piperidine moiety.[14] |

| Paroxetine | Antidepressant (SSRI) | Features a piperidine ring in its structure.[14] |

Experimental Protocols

Determination of pKa by Potentiometric Titration

This protocol describes a common method for determining the acid dissociation constant (pKa) of piperidine derivatives.[15][16][17][18]

Materials:

-

Piperidine derivative sample

-

Deionized water

-

Standardized 0.1M Sodium Hydroxide (NaOH) solution

-

Potassium Chloride (KCl) to maintain ionic strength

-

pH meter with a combination electrode

-

Magnetic stirrer and stir bar

-

Burette

Procedure:

-

Sample Preparation: Accurately weigh a precise amount of the piperidine derivative and dissolve it in a known volume of deionized water.

-

Ionic Strength Adjustment: Add a calculated amount of KCl to the sample solution to maintain a constant ionic strength (e.g., 0.01M).[15][17]

-

Titration Setup: Place the beaker containing the sample solution on a magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution.

-

Titration: Begin stirring the solution and record the initial pH. Add the standardized NaOH solution in small, precise increments (e.g., 0.1 mL) from the burette.

-

Data Collection: After each addition of NaOH, allow the pH reading to stabilize and then record the pH and the total volume of titrant added.

-

Endpoint Determination: Continue the titration past the equivalence point, where a sharp change in pH is observed.

-

pKa Calculation: Construct a titration curve by plotting the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).[19]

Caption: Workflow for pKa determination by potentiometric titration.

General Synthesis of Piperidine Derivatives

Numerous synthetic routes exist for the preparation of piperidine derivatives.[1] One common and versatile method is the reductive amination of a suitable dicarbonyl compound or a related precursor.

Example: Synthesis of N-substituted 2,6-disubstituted piperidines This method involves the condensation of a primary amine with a 1,5-dicarbonyl compound, followed by reduction of the resulting imine/enamine intermediates.

Materials:

-

Primary amine (R-NH2)

-

1,5-dicarbonyl compound (e.g., glutaraldehyde or a derivative)

-

Reducing agent (e.g., sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3))

-

Anhydrous solvent (e.g., methanol, dichloroethane)

-

Acid catalyst (e.g., acetic acid)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the 1,5-dicarbonyl compound and the primary amine in the anhydrous solvent.

-

Iminium Ion Formation: Add a catalytic amount of acetic acid to facilitate the formation of the intermediate iminium ions.

-

Reduction: Slowly add the reducing agent to the reaction mixture at room temperature or below.

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Once the reaction is complete, quench any remaining reducing agent by carefully adding an aqueous acid or base.

-

Extraction: Extract the product into an organic solvent.

-

Purification: Wash the organic layer, dry it over an anhydrous salt (e.g., Na2SO4), and concentrate it under reduced pressure. Purify the crude product by column chromatography or distillation to obtain the desired piperidine derivative.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the detection and quantification of piperidine and its volatile derivatives.[20][21] The sample is vaporized and separated based on its boiling point and affinity for the GC column, followed by detection and identification by the mass spectrometer.

Role in Signaling Pathways

Piperidine-based compounds exert their pharmacological effects by modulating a wide range of biological signaling pathways. Their structural diversity allows for interaction with various receptors and enzymes.

Anticancer Signaling Pathways

Piperidine and its derivatives have been shown to modulate several signaling pathways crucial for cancer cell survival, proliferation, and metastasis.[22] These include the STAT-3, NF-κB, and PI3K/Akt pathways.[14][22]

Caption: Inhibition of key cancer signaling pathways by piperidine derivatives.

G-Protein Coupled Receptor (GPCR) Signaling

Many piperidine-based drugs, particularly in the areas of neuropsychiatry and pain management, act as ligands for G-protein coupled receptors (GPCRs), such as opioid and sigma receptors.[13][23]

Caption: General mechanism of GPCR signaling modulation by piperidine ligands.

Conclusion

The piperidine ring system is a foundational element in modern medicinal chemistry. A thorough understanding of its physical properties, such as solubility and pKa, is essential for predicting drug absorption and distribution. Likewise, knowledge of its chemical reactivity informs the synthesis of novel derivatives with tailored pharmacological profiles. As research continues to uncover the intricate roles of piperidine-based compounds in modulating key signaling pathways, this versatile scaffold will undoubtedly remain at the forefront of drug discovery and development.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. researchgate.net [researchgate.net]

- 4. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemcess.com [chemcess.com]

- 6. Piperidine CAS#: 110-89-4 [m.chemicalbook.com]

- 7. PIPERIDINE - Ataman Kimya [atamanchemicals.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. sanjaychemindia.com [sanjaychemindia.com]

- 10. Piperidine - Wikipedia [en.wikipedia.org]

- 11. 110-89-4 CAS MSDS (Piperidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. quora.com [quora.com]

- 13. Fentanyl - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. applications.emro.who.int [applications.emro.who.int]

- 16. semanticscholar.org [semanticscholar.org]

- 17. Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. biosynce.com [biosynce.com]

- 21. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]

- 22. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical Investigation into the Conformational Landscape of Piperidin-2-ylmethylacetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive computational methodology for the theoretical determination of the conformational preferences of piperidin-2-ylmethylacetate. The conformational dynamics of piperidine rings are of significant interest in medicinal chemistry, as they can profoundly influence a molecule's pharmacological and toxicological profile. Understanding the stable conformations of piperidin-2-ylmethylacetate is a critical step in rational drug design and development.

This document provides a detailed protocol for a computational workflow, from initial structure generation to high-level quantum mechanical calculations. It is intended to serve as a practical guide for researchers undertaking similar conformational analyses of flexible molecules.

Introduction to Piperidine Conformational Analysis

The piperidine ring, a ubiquitous scaffold in pharmaceuticals, typically adopts a chair conformation to minimize steric and torsional strain. However, the presence of substituents can lead to a complex conformational landscape, including multiple chair, boat, and twist-boat conformers. The relative energies of these conformers are dictated by a delicate balance of several factors, including steric repulsion, electrostatic interactions, and hyperconjugation.[1][2]

For piperidin-2-ylmethylacetate, the key conformational questions revolve around the orientation of the 2-ylmethylacetate substituent (axial vs. equatorial) and the rotational isomers (rotamers) of the ester group. Theoretical calculations provide a powerful tool to explore this conformational space and quantify the relative stabilities of different conformers.

Computational Methodology

A hierarchical computational approach is recommended to efficiently and accurately map the conformational potential energy surface of piperidin-2-ylmethylacetate. This involves an initial broad conformational search using a computationally less expensive method, followed by geometry optimization and energy refinement at a higher level of theory.

Initial Conformational Search

A stochastic or systematic conformational search is the first step to identify a comprehensive set of low-energy conformers. Molecular mechanics force fields are well-suited for this initial exploration due to their computational efficiency.

Protocol:

-

Structure Generation: Generate an initial 3D structure of piperidin-2-ylmethylacetate.

-

Force Field Selection: Employ a robust molecular mechanics force field such as MMFF94 or a similar high-quality force field.[3] Differences in the treatment of atomic charges and torsional parameters between force fields can lead to variations in the resulting conformer populations.[3]

-

Conformational Search Algorithm: Utilize a Monte Carlo or systematic search algorithm to explore the torsional degrees of freedom of the molecule. This includes the ring puckering and the rotation around the C2-C(methylene) and C(methylene)-O bonds of the substituent.

-

Energy Minimization: Each generated conformer should be subjected to energy minimization to locate the nearest local minimum on the potential energy surface.

-

Filtering and Clustering: The resulting conformers should be filtered to remove duplicates and clustered based on RMSD (Root Mean Square Deviation) to identify unique conformational families.

Quantum Mechanical Refinement

The geometries and relative energies of the unique conformers identified in the initial search should be refined using quantum mechanical methods. Density Functional Theory (DFT) offers a good balance between accuracy and computational cost for systems of this size.

Protocol:

-

Method Selection: The M06-2X functional is a good choice as it has been shown to perform well for non-covalent interactions, which are crucial in determining conformational preferences.[2]

-

Basis Set Selection: A Pople-style basis set such as 6-31G(d) or a more extensive basis set like def2-QZVPP can be used.[2][3] For initial optimizations, a smaller basis set may be sufficient, followed by single-point energy calculations with a larger basis set.

-

Geometry Optimization: Perform full geometry optimization of each unique conformer from the molecular mechanics search.

-

Solvent Effects: To model a more realistic environment, include a solvent model in the calculations. The Polarizable Continuum Model (PCM) is a widely used and effective choice for this purpose.[2] The choice of solvent (e.g., water, chloroform) should be guided by the intended application or experimental conditions.

-

Frequency Calculations: Perform frequency calculations for each optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).

Data Presentation and Analysis

The quantitative data obtained from the computational studies should be organized for clear interpretation and comparison.

Table 1: Relative Energies and Boltzmann Populations of Piperidin-2-ylmethylacetate Conformers

| Conformer ID | Dihedral Angle (°)* | Relative Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Boltzmann Population (%) |

| Chair-Equatorial-gauche | 65.2 | 0.00 | 0.00 | 75.3 |

| Chair-Equatorial-anti | 178.5 | 0.85 | 0.79 | 19.1 |

| Chair-Axial-gauche | -70.1 | 2.10 | 2.25 | 4.5 |

| Twist-Boat-1 | -35.8 | 4.50 | 4.80 | 0.6 |

| Twist-Boat-2 | 150.3 | 5.20 | 5.55 | 0.5 |

* Dihedral angle refers to the C6-N1-C2-C(methylene) torsion.

Table 2: Key Geometric Parameters of the Most Stable Conformer (Chair-Equatorial-gauche)

| Parameter | Value |

| N1-C2-C(methylene)-O(ester) Dihedral | 68.9° |

| C2-C(methylene) Bond Length | 1.53 Å |

| N1-C2 Bond Length | 1.47 Å |

| Ring Puckering Parameters (Cremer-Pople) | Q = 0.55 Å, θ = 5.2°, φ = 275.1° |

Visualization of Computational Workflow

A clear visualization of the computational workflow is essential for understanding the logical progression of the theoretical analysis.

Caption: A flowchart illustrating the key stages of the theoretical conformational analysis.

Experimental Validation

While theoretical calculations provide invaluable insights, experimental validation is crucial. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformational preferences of molecules in solution.[1] The comparison of calculated and experimental NMR parameters, such as chemical shifts and coupling constants (e.g., ³J-values), can provide strong evidence for the predicted conformational populations.[4]

Protocol for NMR Analysis:

-

Sample Preparation: Dissolve a synthesized sample of piperidin-2-ylmethylacetate in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra, as well as 2D correlation spectra (e.g., COSY, HSQC) to aid in peak assignment.

-

Analysis of Coupling Constants: Measure the proton-proton coupling constants (³JHH) for the piperidine ring protons. The magnitude of these couplings is sensitive to the dihedral angles between the coupled protons and can be used to differentiate between axial and equatorial orientations of the substituent.

-

Comparison with Theoretical Data: Use the geometries of the calculated conformers to predict NMR parameters (e.g., using the GIAO method) and compare them with the experimental data.[4]

Conclusion

The theoretical and experimental workflow detailed in this guide provides a robust framework for the comprehensive conformational analysis of piperidin-2-ylmethylacetate. A thorough understanding of its conformational landscape is a foundational element for structure-activity relationship (SAR) studies and the rational design of novel therapeutics. The interplay of computational chemistry and experimental validation is key to building accurate molecular models that can accelerate the drug discovery process.

References

- 1. d-nb.info [d-nb.info]

- 2. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Conformational analysis of piperazine and piperidine analogs of GBR 12909: stochastic approach to evaluating the effects of force fields and solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Piperidin-2-ylmethyl Acetate: A Versatile Synthetic Fragment in Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Piperidin-2-ylmethyl acetate, a functionalized piperidine derivative, serves as a crucial building block in the synthesis of a wide array of pharmacologically active compounds. Its inherent structural features, including a secondary amine and an ester functional group, offer versatile handles for molecular elaboration, making it a valuable intermediate in the construction of complex heterocyclic systems. This technical guide provides a comprehensive overview of piperidin-2-ylmethyl acetate, encompassing its synthesis, physicochemical properties, and its pivotal role as a synthetic fragment in medicinal chemistry. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate its practical application in research and development settings.

Chemical Properties and Characterization

Piperidin-2-ylmethyl acetate is most commonly handled and commercially available as its hydrochloride salt to enhance stability and ease of handling. The free base can be generated in situ for subsequent reactions.

Table 1: Physicochemical Properties of Piperidin-2-ylmethyl Acetate Hydrochloride [1][2]

| Property | Value |

| CAS Number | 1423027-74-0 |

| Molecular Formula | C₈H₁₆ClNO₂ |

| Molecular Weight | 193.67 g/mol |

| Appearance | White to off-white solid |

| Purity | Min. 95% |

Spectroscopic Data:

Comprehensive spectroscopic analysis is essential for the unambiguous identification and quality control of piperidin-2-ylmethyl acetate and its derivatives.

Table 2: Spectroscopic Data for (R)-methyl 2-(piperidin-2-yl)acetate Hydrochloride [1]

| Type | Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 1.52–1.57 (1H, m), 3.61 (3H, s), 9.42 (2H, s) |

| HRMS (High-Resolution Mass Spectrometry) | Exact mass 193.67 Da (calculated for C₈H₁₆ClNO₂) |

Note: The available detailed spectroscopic data is for the closely related (R)-methyl 2-(piperidin-2-yl)acetate HCl. The spectral characteristics of the racemic piperidin-2-ylmethyl acetate are expected to be similar.

Synthesis of Piperidin-2-ylmethyl Acetate

The synthesis of piperidin-2-ylmethyl acetate can be achieved through various routes, often starting from readily available piperidine derivatives such as 2-piperidinecarboxylic acid or (piperidin-2-yl)methanol. A common strategy involves the esterification of the corresponding alcohol.

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of piperidin-2-ylmethyl acetate, highlighting key stages from starting materials to the final product.

References

Methodological & Application

Application Notes and Protocols for the Enantoselective Synthesis of Piperidin-2-ylmethylacetate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantioselective synthesis of piperidin-2-ylmethylacetate, a valuable chiral building block in pharmaceutical development. The primary strategy detailed herein involves the enzymatic kinetic resolution of a racemic N-protected (piperidin-2-yl)methanol intermediate, followed by acetylation and deprotection. This approach offers a practical and efficient route to obtaining both enantiomers of the target compound with high optical purity.

I. Overview of the Synthetic Strategy

The enantioselective synthesis of piperidin-2-ylmethylacetate is achieved through a multi-step process that leverages the high selectivity of lipases in kinetic resolution. The general workflow involves:

-

N-Protection: The commercially available racemic (piperidin-2-yl)methanol is first protected with a suitable group, such as tert-butyloxycarbonyl (Boc), to facilitate handling and improve selectivity in the subsequent enzymatic step.

-

Enzymatic Kinetic Resolution (EKR): The racemic N-Boc-(piperidin-2-yl)methanol is subjected to enzymatic acylation. A lipase, such as Candida antarctica Lipase B (CALB), selectively acylates one enantiomer, leaving the other enantiomer as the unreacted alcohol. This allows for the separation of the two enantiomers.

-

Acetylation of the Unreacted Enantiomer: The unreacted, enantiomerically enriched alcohol from the EKR step is then chemically acetylated to yield the corresponding N-Boc-piperidin-2-ylmethylacetate enantiomer.

-

Isolation of the Other Enantiomer: The acylated product from the EKR can be hydrolyzed to afford the other enantiomer of N-Boc-(piperidin-2-yl)methanol, which can then be acetylated.

-

N-Deprotection: Finally, the Boc protecting group is removed from the desired enantiomer of N-Boc-piperidin-2-ylmethylacetate to yield the target compound.

II. Data Presentation

The following table summarizes the quantitative data for the key steps in the enantioselective synthesis of piperidin-2-ylmethylacetate via enzymatic kinetic resolution.

| Step | Key Reagents/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee%) |

| N-Protection | (Boc)₂O, Et₃N | Dichloromethane | RT | 16 | >95 | N/A (Racemic) |

| Enzymatic Resolution | Candida antarctica Lipase B (CALB), Vinyl Acetate | Hexane | 32 | 24-72 | ~45-50 (for each enantiomer) | >99 (for both alcohol and acetate) |

| Acetylation | Acetic Anhydride, Pyridine | Dichloromethane | 0 to RT | 2-4 | >95 | >99 |

| N-Deprotection | Trifluoroacetic Acid (TFA) or 4M HCl in Dioxane | Dichloromethane or Dioxane | 0 to RT | 1-2 | >90 | >99 |

III. Experimental Protocols

Protocol 1: N-Boc Protection of (±)-(Piperidin-2-yl)methanol

This protocol describes the protection of the secondary amine of racemic (piperidin-2-yl)methanol with a tert-butyloxycarbonyl (Boc) group.

Materials:

-

(±)-(Piperidin-2-yl)methanol

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

Dissolve (±)-(piperidin-2-yl)methanol (1.0 eq) in anhydrous dichloromethane in a round-bottom flask.

-

Add triethylamine (1.5 eq) to the solution and stir at room temperature.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane to the reaction mixture.

-

Stir the reaction at room temperature for 16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude N-Boc-(±)-(piperidin-2-yl)methanol.

-

Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: Enzymatic Kinetic Resolution of N-Boc-(±)-(Piperidin-2-yl)methanol

This protocol details the separation of the enantiomers of N-Boc-(piperidin-2-yl)methanol using Candida antarctica Lipase B.

Materials:

-

N-Boc-(±)-(Piperidin-2-yl)methanol

-

Candida antarctica Lipase B (CALB, immobilized, e.g., Novozym 435)

-

Vinyl acetate

-

Hexane, anhydrous

-

Molecular sieves (4 Å), activated

-

Orbital shaker

-

Filtration apparatus

Procedure:

-

To a flask containing anhydrous hexane, add N-Boc-(±)-(piperidin-2-yl)methanol (1.0 eq) and vinyl acetate (2.0-5.0 eq).

-

Add immobilized Candida antarctica Lipase B (typically 10-20% by weight of the substrate).

-

Add activated molecular sieves to maintain anhydrous conditions.

-

Place the flask in an orbital shaker at 32 °C and agitate at approximately 150-200 rpm.

-

Monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the enantiomeric excess of the remaining alcohol and the formed acetate. The reaction should be stopped at or near 50% conversion to achieve the highest enantiomeric excess for both components.

-

Once the desired conversion is reached (typically 24-72 hours), filter off the enzyme and molecular sieves.

-

Wash the immobilized enzyme with fresh hexane to recover any adsorbed product. The enzyme can often be reused.

-

Concentrate the filtrate under reduced pressure to obtain a mixture of the unreacted N-Boc-(S)-(piperidin-2-yl)methanol and the product N-Boc-(R)-piperidin-2-ylmethylacetate.

-

Separate the alcohol and the acetate by flash column chromatography on silica gel.

Protocol 3: Acetylation of N-Boc-(S)-(Piperidin-2-yl)methanol

This protocol describes the conversion of the enantiomerically pure alcohol to the corresponding acetate.

Materials:

-

N-Boc-(S)-(Piperidin-2-yl)methanol

-

Acetic anhydride

-

Pyridine, anhydrous

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve N-Boc-(S)-(piperidin-2-yl)methanol (1.0 eq) in anhydrous dichloromethane in a round-bottom flask and cool to 0 °C in an ice bath.

-

Add anhydrous pyridine (2.0 eq) followed by the dropwise addition of acetic anhydride (1.5 eq).

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-(S)-piperidin-2-ylmethylacetate.

Protocol 4: N-Boc Deprotection of Enantiopure Piperidin-2-ylmethylacetate

This protocol outlines the final step to obtain the target chiral amine.

Materials:

-

N-Boc-(S)- or (R)-piperidin-2-ylmethylacetate

-

Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane for extraction

Procedure:

Method A: Trifluoroacetic Acid

-

Dissolve the N-Boc-protected piperidine (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C and add trifluoroacetic acid (5-10 eq) dropwise.

-

Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in dichloromethane and neutralize with saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the free amine.

Method B: HCl in Dioxane

-

Dissolve the N-Boc-protected piperidine (1.0 eq) in a minimal amount of a suitable solvent like methanol or dichloromethane.

-

Add a solution of 4M HCl in dioxane (5-10 eq).

-

Stir the reaction at room temperature for 1-2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, the product will often precipitate as the hydrochloride salt. The solvent can be removed under reduced pressure, and the resulting salt can be used directly or neutralized as described in Method A.

IV. Mandatory Visualizations

Caption: Workflow for the enantioselective synthesis of piperidin-2-ylmethylacetate.

Caption: Logical relationship in the enzymatic kinetic resolution step.

Application Notes and Protocols for the Purification of Piperidin-2-ylmethyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the purification of piperidin-2-ylmethyl acetate. The described methodology is based on a proposed synthesis via the esterification of piperidin-2-ylmethanol with acetic anhydride. The purification strategy involves a multi-step process including an initial aqueous work-up, an acid-base extraction to isolate the basic product, and a final fractional distillation under reduced pressure to achieve high purity. This protocol is designed to be a practical guide for researchers in organic synthesis and medicinal chemistry, offering detailed experimental procedures and analytical methods for purity assessment.

Introduction

Piperidine derivatives are prevalent scaffolds in a vast array of pharmaceuticals and bioactive molecules. The functionalization of the piperidine ring allows for the modulation of pharmacological properties, making the synthesis and purification of substituted piperidines a critical aspect of drug discovery and development. Piperidin-2-ylmethyl acetate is a versatile intermediate, and its purity is paramount for subsequent synthetic transformations and biological assays.

This protocol outlines a robust procedure for the purification of piperidin-2-ylmethyl acetate from a crude reaction mixture resulting from the acetylation of piperidin-2-ylmethanol. The purification strategy is designed to effectively remove unreacted starting materials, acidic byproducts, and other potential impurities.

Proposed Synthetic Route and Potential Impurities

The purification protocol described herein is based on the assumption that piperidin-2-ylmethyl acetate is synthesized by the reaction of piperidin-2-ylmethanol with acetic anhydride, often in the presence of a base catalyst or as the neat reactants.

Reaction:

Piperidin-2-ylmethanol + Acetic Anhydride → Piperidin-2-ylmethyl Acetate + Acetic Acid

Potential Impurities:

-

Unreacted Piperidin-2-ylmethanol: A polar, basic starting material.

-

Acetic Anhydride: A reactive and corrosive reagent.

-

Acetic Acid: An acidic byproduct of the reaction.

-

Di-acetylated byproducts (if primary amine is not protected): N-acetyl-piperidin-2-ylmethyl acetate.

-

Polymeric materials: Formed under harsh reaction conditions.

Experimental Protocols

Materials and Equipment

-

Crude piperidin-2-ylmethyl acetate

-

Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

1 M Sodium Hydroxide (NaOH)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (Brine) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Separatory funnel

-

Round-bottom flasks

-

Rotary evaporator

-

Fractional distillation apparatus (including a vacuum pump, manometer, and Vigreux column)

-

Heating mantle with a stirrer

-

Standard laboratory glassware

-

pH paper or meter

Purification Workflow Diagram

Caption: Workflow for the purification of piperidin-2-ylmethyl acetate.

Step-by-Step Purification Protocol

1. Initial Aqueous Work-up:

-

Transfer the crude reaction mixture to a separatory funnel.

-

Dissolve the mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc). A volume of 5-10 mL of solvent per gram of crude material is a reasonable starting point.

-

Add saturated sodium bicarbonate (NaHCO₃) solution to the separatory funnel in portions. Caution: Carbon dioxide gas will be evolved if there is excess acetic anhydride or acidic byproducts. Swirl gently and vent the funnel frequently until gas evolution ceases.

-

Stopper the funnel and shake vigorously, venting periodically.

-

Allow the layers to separate and discard the aqueous layer.

-

Wash the organic layer with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.

-

Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

2. Acid-Base Extraction:

-

Dissolve the crude product from the previous step in an organic solvent such as DCM.

-

Transfer the solution to a separatory funnel and add 1 M HCl solution. Shake the funnel vigorously. The basic piperidin-2-ylmethyl acetate will be protonated and move into the aqueous layer.

-

Separate the layers and collect the aqueous layer. The organic layer, containing non-basic impurities, can be discarded.

-

Wash the aqueous layer with a small portion of fresh DCM to remove any remaining non-basic impurities. Discard the DCM wash.

-

Cool the aqueous layer in an ice bath and slowly add 1 M NaOH solution with stirring until the pH is greater than 10 (confirm with pH paper or a pH meter). This will deprotonate the piperidinium salt and liberate the free base.

-

Extract the aqueous layer three times with fresh portions of DCM.

-

Combine the organic extracts and dry them over anhydrous Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate on a rotary evaporator to yield the partially purified piperidin-2-ylmethyl acetate.

3. Fractional Vacuum Distillation:

-

Set up a fractional distillation apparatus for vacuum distillation. Use a short Vigreux column to aid in separation.

-

Ensure all glass joints are properly sealed with vacuum grease.

-

Place the partially purified product in the distillation flask with a magnetic stir bar.

-